Ethyl 3-bromo-4-(vinyloxy)benzoate
Description
Ethyl 3-bromo-4-(vinyloxy)benzoate is an aromatic ester derivative characterized by a benzoate core substituted with a bromine atom at the 3-position and a vinyloxy group (-O-CH₂-CH₂) at the 4-position. This compound belongs to the alkyl benzoate family, which is widely studied for applications in organic synthesis, polymer chemistry, and materials science due to its tunable electronic and steric properties .
Properties
Molecular Formula |
C11H11BrO3 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
ethyl 3-bromo-4-ethenoxybenzoate |
InChI |
InChI=1S/C11H11BrO3/c1-3-14-10-6-5-8(7-9(10)12)11(13)15-4-2/h3,5-7H,1,4H2,2H3 |
InChI Key |
HYRKBROZPOGOMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC=C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The substituents on the benzoate ring significantly influence molecular polarity, solubility, and reactivity. Key analogs include:
The vinyloxy group in the target compound is unique due to its unsaturated ether linkage, which may increase reactivity in polymerization or cycloaddition reactions compared to saturated alkoxy analogs .
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
- Solubility: Ethyl 3-bromo-4-methylbenzoate is sparingly soluble in water but dissolves in organic solvents like ethyl acetate, similar to other brominated benzoates . The vinyloxy group may reduce solubility compared to hydroxyl or amino-substituted analogs (e.g., ethyl 4-aminobenzoate) due to decreased polarity .
- Thermal Stability : Bromine and bulky substituents (e.g., isopropoxy) enhance thermal stability, as seen in ethyl 3-bromo-4-isopropoxybenzoate (decomposition >200°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
